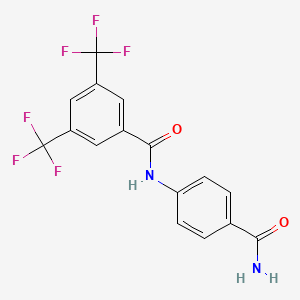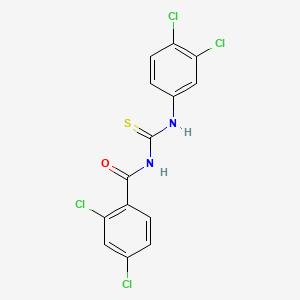![molecular formula C18H19NO5S B3436683 3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B3436683.png)
3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
概要
説明
3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Propan-2-yloxycarbonyl Group: This step involves the reaction of the thiophene derivative with isopropyl chloroformate in the presence of a base to form the propan-2-yloxycarbonyl group.
Formation of the Carbamoyl Group: The carbamoyl group is introduced through the reaction of the intermediate compound with an appropriate amine.
Final Coupling with Propanoic Acid: The final step involves coupling the intermediate with propanoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and thiophene derivatives.
科学的研究の応用
3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
類似化合物との比較
Similar Compounds
4-PHENYLTHIOPHENE-2-CARBOXYLIC ACID: Similar structure but lacks the propan-2-yloxycarbonyl and carbamoyl groups.
3-(4-PHENYLTHIOPHEN-2-YL)PROPANOIC ACID: Similar structure but lacks the propan-2-yloxycarbonyl group.
Uniqueness
3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is unique due to the presence of both the propan-2-yloxycarbonyl and carbamoyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
IUPAC Name |
4-oxo-4-[(4-phenyl-3-propan-2-yloxycarbonylthiophen-2-yl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-11(2)24-18(23)16-13(12-6-4-3-5-7-12)10-25-17(16)19-14(20)8-9-15(21)22/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIZSZZAHXRLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3436600.png)
![2-(4-CHLOROPHENOXY)-N~1~-(3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)ACETAMIDE](/img/structure/B3436608.png)
![4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3436615.png)
![2-tert-butyl 4-ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3436617.png)
![1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3436618.png)
![methyl 4-phenyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3436623.png)
![4-chloro-1-ethyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B3436625.png)
![3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B3436627.png)
![3-CHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3436654.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436658.png)
![N-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B3436659.png)


![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[(4-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate;chloride](/img/structure/B3436695.png)
